molecular formula C9H8F3NO2S B1453679 Methyl 2-[[5-(trifluoromethyl)-2-pyridyl]sulfanyl]acetate CAS No. 142274-35-9

Methyl 2-[[5-(trifluoromethyl)-2-pyridyl]sulfanyl]acetate

Cat. No.: B1453679
CAS No.: 142274-35-9
M. Wt: 251.23 g/mol
InChI Key: FAIHFKGPZKKEEO-UHFFFAOYSA-N
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Description

Methyl 2-[[5-(trifluoromethyl)-2-pyridyl]sulfanyl]acetate is a chemical compound known for its unique structural properties and diverse applications in scientific research. The compound features a trifluoromethyl group attached to a pyridine ring, which is further connected to a sulfanyl acetate moiety. This combination of functional groups imparts distinct chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[5-(trifluoromethyl)-2-pyridyl]sulfanyl]acetate typically involves the reaction of 5-(trifluoromethyl)-2-pyridylthiol with methyl bromoacetate under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the bromoacetate, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[5-(trifluoromethyl)-2-pyridyl]sulfanyl]acetate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[[5-(trifluoromethyl)-2-pyridyl]sulfanyl]acetate is utilized in a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.

    Industry: Employed in the development of new materials and catalysts, leveraging its trifluoromethyl and pyridine functionalities.

Mechanism of Action

The mechanism by which Methyl 2-[[5-(trifluoromethyl)-2-pyridyl]sulfanyl]acetate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The pyridine ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Methyl 2-[[5-(trifluoromethyl)-2-pyridyl]sulfanyl]acetate can be compared with other compounds containing trifluoromethyl and pyridine groups:

    Methyl 2-[[5-(trifluoromethyl)-2-pyridyl]sulfonyl]acetate: Similar structure but with a sulfonyl group instead of a sulfanyl group, which may alter its reactivity and biological activity.

    2-Methoxy-5-(trifluoromethyl)pyridine: Lacks the sulfanyl acetate moiety, resulting in different chemical properties and applications.

    5-(Trifluoromethyl)-2-pyridylthiol: Precursor to this compound, used in similar synthetic applications.

These comparisons highlight the unique combination of functional groups in this compound, which imparts distinct chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

methyl 2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2S/c1-15-8(14)5-16-7-3-2-6(4-13-7)9(10,11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIHFKGPZKKEEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401203001
Record name Methyl 2-[[5-(trifluoromethyl)-2-pyridinyl]thio]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401203001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142274-35-9
Record name Methyl 2-[[5-(trifluoromethyl)-2-pyridinyl]thio]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142274-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[[5-(trifluoromethyl)-2-pyridinyl]thio]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401203001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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